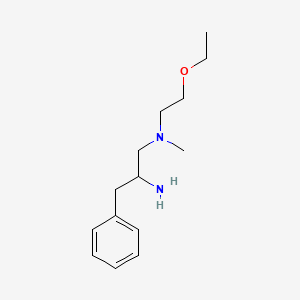
(2-amino-3-phenylpropyl)(2-ethoxyethyl)methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-amino-3-phenylpropyl)(2-ethoxyethyl)methylamine is a versatile small molecule with a molecular weight of 236.36 g/mol . It is known for its unique structure, which includes both an amino group and an ethoxyethyl group attached to a phenylpropyl backbone . This compound is used in various scientific research applications due to its reactivity and selectivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-amino-3-phenylpropyl)(2-ethoxyethyl)methylamine typically involves the reaction of 3-phenylpropylamine with 2-ethoxyethyl chloride in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield . The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(2-amino-3-phenylpropyl)(2-ethoxyethyl)methylamine undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The ethoxyethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various alkyl or aryl derivatives.
Aplicaciones Científicas De Investigación
(2-amino-3-phenylpropyl)(2-ethoxyethyl)methylamine is utilized in a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of (2-amino-3-phenylpropyl)(2-ethoxyethyl)methylamine involves its interaction with specific molecular targets such as enzymes and receptors . The amino group can form hydrogen bonds with active sites, while the phenylpropyl backbone provides hydrophobic interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(2-amino-3-phenylpropyl)methylamine: Lacks the ethoxyethyl group, making it less versatile in certain reactions.
(2-amino-3-phenylpropyl)(2-methoxyethyl)methylamine: Similar structure but with a methoxyethyl group instead of an ethoxyethyl group.
Uniqueness
(2-amino-3-phenylpropyl)(2-ethoxyethyl)methylamine is unique due to the presence of both an amino group and an ethoxyethyl group, which provides a balance of hydrophilic and hydrophobic properties . This makes it particularly useful in applications requiring specific solubility and reactivity characteristics .
Propiedades
IUPAC Name |
1-N-(2-ethoxyethyl)-1-N-methyl-3-phenylpropane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c1-3-17-10-9-16(2)12-14(15)11-13-7-5-4-6-8-13/h4-8,14H,3,9-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDFMHJMSULJIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN(C)CC(CC1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(furan-2-ylmethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2547291.png)

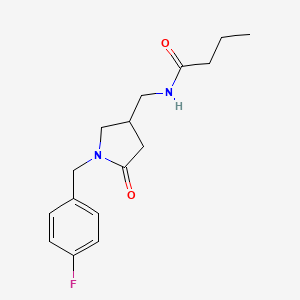
![3-cyano-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2547300.png)
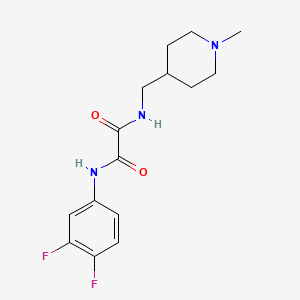
![ethyl N-[2-(trifluoromethoxy)phenyl]carbamate](/img/structure/B2547302.png)
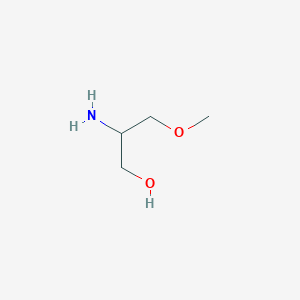

![2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B2547307.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-nitrophenyl)oxalamide](/img/structure/B2547308.png)
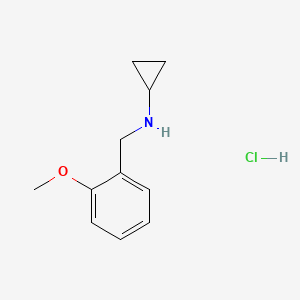
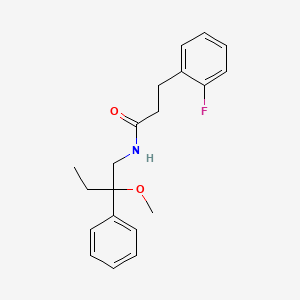
![[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2547312.png)

